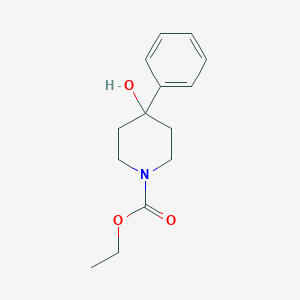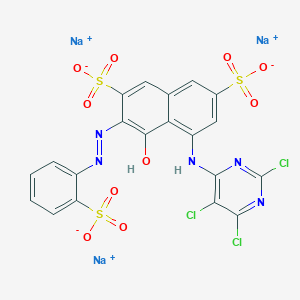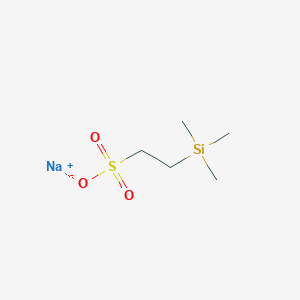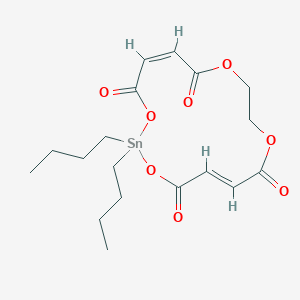
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone, also known as Stannoxane, is a chemical compound with a unique structure and potential applications in scientific research.
作用机制
The exact mechanism of action of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a potent oxidizing agent, which can abstract electrons from organic molecules and initiate radical reactions.
生化和生理效应
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, including human breast cancer cells and mouse fibroblast cells. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been found to induce apoptosis, or programmed cell death, in these cells.
实验室实验的优点和局限性
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone offers several advantages for lab experiments, including its ease of synthesis, stability, and reactivity. However, it also has some limitations, such as its toxicity and potential environmental hazards associated with its use.
未来方向
There are several future directions for the study of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone. One potential area of research is its use as a catalyst for organic reactions. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a promising catalyst for the synthesis of lactones and lactams, and further studies could explore its potential applications in other organic transformations. Another area of research is the development of tin-containing materials using 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a precursor. Tin oxide nanoparticles and thin films have potential applications in electronics, energy storage, and catalysis. Finally, the toxicological and environmental effects of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is a unique chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and reactivity make it a promising reagent for organic synthesis and the preparation of tin-containing materials. However, its toxicity and potential environmental hazards should be carefully considered. Further studies are needed to fully understand the mechanism of action and potential applications of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone.
合成方法
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone can be synthesized by reacting dibutyltin oxide with 2,3-dimethoxy-1,4-benzoquinone in the presence of a catalytic amount of acid. This method results in the formation of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a yellow-orange solid with a characteristic odor.
科学研究应用
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biochemistry. It has been found to be a useful reagent for the synthesis of organic compounds, such as lactones and lactams. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been used as a precursor for the preparation of tin-containing materials, such as tin oxide nanoparticles and thin films.
属性
CAS 编号 |
18824-11-8 |
|---|---|
产品名称 |
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
分子式 |
C18H26O8Sn |
分子量 |
489.1 g/mol |
IUPAC 名称 |
(5E,13Z)-2,2-dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
InChI |
InChI=1S/C10H10O8.2C4H9.Sn/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14;2*1-3-4-2;/h1-4H,5-6H2,(H,11,12)(H,13,14);2*1,3-4H2,2H3;/q;;;+2/p-2/b3-1-,4-2+;;; |
InChI 键 |
CEODJEYOIRWOQD-FSXDZTBKSA-L |
手性 SMILES |
CCCC[Sn]1(OC(=O)/C=C/C(=O)OCCOC(=O)/C=C\C(=O)O1)CCCC |
SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
规范 SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
其他 CAS 编号 |
18824-11-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



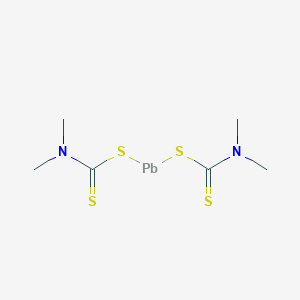
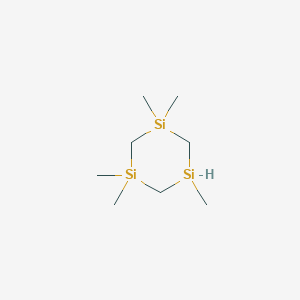
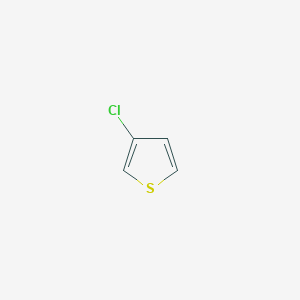
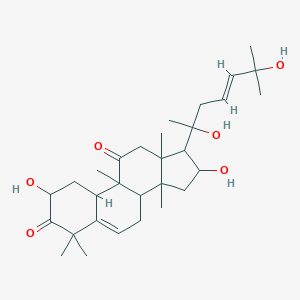
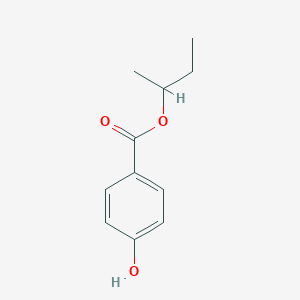
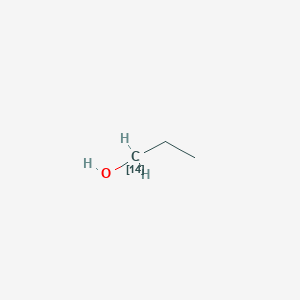
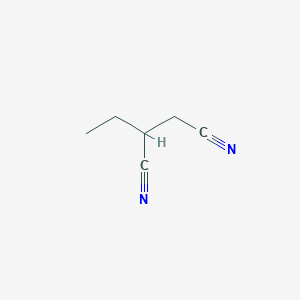
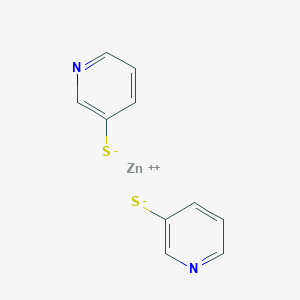
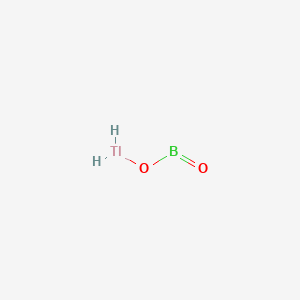
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
